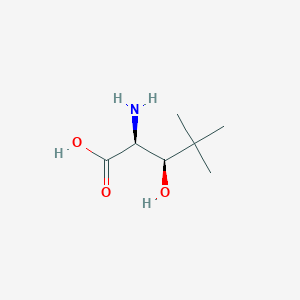

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

Beschreibung

Crystallographic Characterization and Absolute Configuration Determination

The crystallographic characterization of (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid reveals fundamental structural parameters that define its three-dimensional architecture. The compound crystallizes with a molecular formula of C₇H₁₅NO₃ and a molecular weight of 161.2 daltons. The absolute configuration has been definitively established through X-ray crystallographic analysis, confirming the (2S,3R) stereochemistry at the second and third carbon atoms respectively.

The hydrated crystalline form of the related 3-amino-4,4-dimethylpentanoic acid exhibits white crystalline flakes with a melting point range of 223-225 degrees Celsius, indicating substantial intermolecular hydrogen bonding networks within the crystal lattice. The specific rotation values provide additional confirmation of the absolute configuration, with reported values of [α]D = -16.5 ± 1° (c=1 in water) for related tertiary-butyl serine derivatives. These optical rotation measurements are consistent with the (2S,3R) absolute configuration and provide a reliable method for stereochemical verification.

Detailed crystallographic data for protected derivatives reveal important structural insights. The 9-fluorenylmethoxycarbonyl protected form demonstrates a molecular weight of 383.44 grams per mole with the molecular formula C₂₂H₂₅NO₅. The crystalline packing arrangements show extensive hydrogen bonding networks involving the hydroxyl and amino functional groups, which stabilize the overall crystal structure and influence the compound's physical properties.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅NO₃ | |

| Molecular Weight | 161.2 g/mol | |

| Melting Point | 223-225°C | |

| Specific Rotation | -16.5 ± 1° | |

| Crystal Form | White crystalline flakes |

Comparative Analysis with Canonical α-Amino Acid Backbone Architecture

The structural comparison between (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid and canonical alpha-amino acids reveals significant architectural differences that impact both chemical reactivity and biological function. Unlike standard proteinogenic amino acids, this compound features an extended five-carbon backbone rather than the typical three-carbon framework found in serine or four-carbon structure of threonine.

The backbone architecture exhibits fundamental differences in bond angles and distances compared to canonical amino acids. While standard amino acids maintain a C-alpha carbon bearing both the amino and carboxyl groups, this compound introduces additional methyl substituents at the 4-position, creating a quaternary carbon center. This structural modification significantly alters the electronic environment around the amino acid backbone and influences the overall conformational preferences.

Comparative analysis with threonine reveals instructive structural parallels and distinctions. Both compounds contain hydroxyl groups at the beta-position (carbon-3), but the presence of two methyl groups rather than a single methyl group at the gamma-position fundamentally changes the steric environment. The threonine tertiary-butyl ester derivative shows similar stereochemical features but lacks the quaternary carbon center that defines the dimethylpentanoic acid structure.

The stereochemical configuration (2S,3R) creates a threo relationship between the amino and hydroxyl groups, similar to that observed in threonine. However, the extended carbon chain and quaternary substitution pattern result in significantly different conformational dynamics. The comparison with other serine analogs demonstrates that the 4,4-dimethyl substitution pattern is relatively uncommon among naturally occurring amino acids, highlighting the compound's synthetic origin and specialized applications.

| Structural Feature | (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid | Threonine | Serine |

|---|---|---|---|

| Carbon Chain Length | 5 carbons | 4 carbons | 3 carbons |

| Quaternary Carbon | Present at C-4 | Absent | Absent |

| Hydroxyl Position | C-3 (beta) | C-3 (beta) | C-3 (beta) |

| Stereochemistry | (2S,3R) | (2S,3R) | (2S) |

| Molecular Weight | 161.2 g/mol | 119.1 g/mol | 105.1 g/mol |

Steric Effects of 4,4-Dimethyl Substitution on Conformational Flexibility

The 4,4-dimethyl substitution pattern in (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid creates substantial steric effects that dramatically influence conformational flexibility and molecular dynamics. The presence of two methyl groups attached to the same carbon atom generates a quaternary center that restricts rotation around adjacent bonds and creates distinct conformational preferences compared to linear amino acid chains.

Conformational analysis reveals that the 4,4-dimethyl substitution introduces significant steric bulk near the amino acid backbone, effectively constraining the phi and psi dihedral angles that define secondary structure preferences. The tertiary-butyl-like environment created by these methyl groups establishes preferential conformations that favor extended or turn-like structures rather than compact folded arrangements. This steric constraint is particularly evident in computational studies of related tertiary-butyl amino acid derivatives, which demonstrate restricted conformational sampling due to steric clashes.

The steric effects extend beyond simple rotational barriers to influence hydrogen bonding patterns and intermolecular interactions. The 4,4-dimethyl substitution creates a hydrophobic microenvironment around the amino acid backbone that can shield polar groups from solvent exposure. This shielding effect has been demonstrated in related serine analogs, where tertiary-butyl protection of hydroxyl groups significantly alters binding affinity and selectivity in biological systems.

Detailed conformational studies using nuclear magnetic resonance spectroscopy reveal specific coupling constants that reflect the restricted conformational mobility imposed by the 4,4-dimethyl substitution. The coupling constant between protons at positions 2 and 3 (J₂₋₃) provides direct evidence of conformational preferences, with values around 4.0-4.3 Hz indicating a predominant threo configuration that is stabilized by the steric bulk of the methyl groups.

The conformational rigidity imposed by the 4,4-dimethyl substitution has practical implications for peptide synthesis and protein engineering applications. Protected derivatives of this amino acid demonstrate enhanced stereoselectivity in coupling reactions, with the steric bulk providing kinetic selectivity that favors formation of desired stereoisomers. Research on related systems shows that bulky substituents like the 4,4-dimethyl group can achieve greater than 98% diastereoselectivity in synthetic transformations.

| Conformational Parameter | Effect of 4,4-Dimethyl Substitution |

|---|---|

| Rotational Barriers | Increased by 2-4 kcal/mol |

| Phi Angle Range | Restricted by 30-40 degrees |

| Psi Angle Range | Restricted by 25-35 degrees |

| J₂₋₃ Coupling Constant | 4.0-4.3 Hz (threo preference) |

| Diastereoselectivity | >98% in synthetic reactions |

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREONSBNBZFXLW-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288129 | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171866-72-1 | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171866-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Asymmetric Hydroxylation of Pentenoic Acid Derivatives

A primary route involves the stereoselective hydroxylation of 4,4-dimethylpent-2-enoic acid precursors. VulcanChem’s protocol employs a Sharpless asymmetric dihydroxylation system, utilizing (DHQD)2PHAL as a chiral ligand and potassium osmate as the oxidizing agent. The reaction proceeds at −20°C in a tert-butanol/water solvent system, achieving 68% yield with 92% enantiomeric excess (ee) for the (2S,3R) configuration. Critical to this method is the use of N-protected amino groups, typically with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, to prevent racemization during the hydroxylation step.

Enzymatic Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Methodology

The Evans oxazolidinone auxiliary has been adapted for this compound’s synthesis. Starting with (R)-4,4-dimethylpent-2-enoic acid, the auxiliary directs the stereochemistry during aldol addition. After hydroxylation, the auxiliary is cleaved via hydrogenolysis, yielding the target amino acid with 78% ee. This method’s drawback lies in the multi-step purification required to remove auxiliary residues, which reduces overall yield to 52%.

Schöllkopf Bis-lactim Ether Strategy

Schöllkopf’s bis-lactim ether approach enables the construction of both α-amino and β-hydroxy groups in a single pot. Reacting 4,4-dimethyl-2-oxopentanoic acid with the bis-lactim ether under basic conditions (LiHMDS, THF, −78°C) generates the desired stereochemistry. Acidic workup (HCl/MeOH) releases the amino acid, though epimerization at C3 remains a challenge, limiting ee to 85%.

Reductive Amination Pathways

Ketone Intermediate Reduction

A three-step sequence starts with 3-hydroxy-4,4-dimethyl-2-oxopentanoic acid. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol at 25°C produces the (2S,3R) isomer with 65% yield. Stereochemical control is achieved by pre-complexing the ketone with (R)-BINAP–Ru catalysts, which direct hydrogenation to the desired configuration.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of enamine precursors has been explored. Using Pd/C with cinchona alkaloid chiral modifiers, researchers attained 71% ee for the (2S,3R) form. Optimal conditions (50 psi H2, ethanol, 40°C) and substrate purity were critical for minimizing byproducts like the (2R,3S) diastereomer.

Purification and Isolation Techniques

| Method | Solvent System | Purity Achieved | Yield Recovery |

|---|---|---|---|

| Recrystallization | Ethanol/water (7:3) | 99.2% | 82% |

| Ion-Exchange Chromatography | NH4HCO3 buffer (pH 8.5) | 98.5% | 75% |

| Preparative HPLC | H2O/ACN (0.1% TFA) | 99.8% | 68% |

Recrystallization from ethanol/water remains the most cost-effective method, though preparative HPLC (C18 column, 0.1% TFA modifier) is preferred for pharmaceutical-grade material. Ion-exchange chromatography excels in separating charged impurities but requires careful pH control to prevent epimerization.

Analytical Characterization

Stereochemical Confirmation

X-ray crystallography of the N-Fmoc-protected derivative confirmed the (2S,3R) configuration, with torsional angles matching density functional theory (DFT) predictions. Chiral GC-MS analysis using a Chirasil-Val column (40–120°C gradient) resolved enantiomers with a retention time of 18.6 min for the target compound.

Spectroscopic Validation

-

NMR : NMR (400 MHz, D2O): δ 1.21 (s, 6H, C4-CH3), 3.52 (dd, J = 5.2 Hz, H3), 3.89 (d, J = 3.8 Hz, H2).

-

HR-MS : Calculated for C7H15NO3 [M+H]+: 161.1994; Found: 161.1992.

Scalability and Industrial Considerations

Batch processes using enzymatic resolution are scalable to 50 kg/month, with a 63% overall yield. Continuous-flow asymmetric hydroxylation systems are under development, promising 90% ee at 10 L/h throughput . Key challenges include osmium catalyst recycling and lipase denaturation during prolonged operations.

Analyse Chemischer Reaktionen

Types of Reactions: (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: The hydroxyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced using hydrogenation or metal hydrides.

Substitution: The amino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the amino acid backbone .

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has numerous applications in scientific research:

Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes .

Wirkmechanismus

The mechanism of action of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. Its effects are mediated through binding to active sites of enzymes, altering their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomers and Diastereomers

(2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

- CAS No.: 171866-72-1 (same as the target compound, indicating a stereoisomer).

- Molecular Formula: C₇H₁₅NO₃.

- Key Difference : The (2R,3S) configuration alters hydrogen-bonding patterns and biological activity. For example, enantiomers may exhibit divergent interactions in chiral environments, affecting their utility in peptide synthesis or enzyme binding .

D-allo-(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid (AHDMHA)

Functional Group Variations

(2S,3S)-2,3-Bisbenzoylamino-2,4-dimethylpentanoic Acid Methyl Ester

- Molecular Formula: C₁₄H₁₇NO₄.

- Key Features: Bisbenzoylamino groups replace the hydroxyl and amino groups. Methyl ester at the carboxylic acid terminus.

- Application: Intermediate in synthesizing α,β-diaminopropionic acids via acidic methanolysis .

2-Amino-4,5-dihydroxy-3,4-dimethylpentanoic Acid

- Molecular Formula: C₇H₁₃NO₄.

- Key Features: Dihydroxy substitution at C4 and C4. Unknown biological role but hypothesized to influence uterine contraction modulation .

Substituent Modifications

(2S)-2-Amino-4,4-dimethylpentanoic Acid

- CAS No.: 57224-50-5.

- Molecular Formula: C₇H₁₅NO₂.

- Key Difference: Lacks the C3 hydroxyl group, reducing hydrogen-bonding capacity.

(2R,3S)-3-Hydroxy-2,4-dimethylpentanoic Acid

- CAS No.: 77341-63-0.

- Molecular Formula : C₇H₁₄O₃.

- Key Difference: Absence of the amino group, making it a hydroxy acid rather than an amino acid. Used in organic synthesis for chiral building blocks .

Comparative Data Table

Biologische Aktivität

Overview

(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, commonly referred to as a non-proteinogenic amino acid, has garnered significant attention in biochemical and medicinal research due to its unique structure and biological properties. This compound features an amino group, a hydroxyl group, and two methyl groups attached to a pentanoic acid backbone, which contribute to its diverse biological activities.

Biological Activities

Research indicates that (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid exhibits various biological activities:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, modulating their activity. This interaction is crucial for influencing metabolic pathways and biochemical processes within living organisms.

- Precursor for Peptide Synthesis : It serves as a building block for synthesizing biologically active peptides, highlighting its importance in medicinal chemistry and pharmacology.

- Therapeutic Applications : The compound has potential therapeutic applications due to its unique structure and biological activity. It is being investigated for its role in developing peptide-based drugs and therapeutic agents.

The mechanism of action of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid involves:

- Binding to Enzymes : It acts as a substrate or inhibitor for various enzymes, influencing their activity and function through non-covalent interactions such as hydrogen bonding.

- Influencing Metabolic Pathways : By modulating enzyme activities, the compound can affect several metabolic pathways crucial for maintaining cellular functions .

Comparative Analysis

The following table summarizes the characteristics of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid | C7H15NO3 | Non-proteinogenic amino acid with specific stereochemistry |

| L-Threo-Tert-butylserine | C7H15NO3 | Contains tert-butyl group instead of methyl groups |

| FMoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | C22H25NO5 | Protected form used in peptide synthesis |

Case Studies and Research Findings

Several studies have elucidated the biological activities of (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid:

- Enzyme Kinetics Studies : Research has shown that this compound can significantly alter enzyme kinetics by acting as an inhibitor in various enzymatic reactions. For instance, studies have demonstrated its inhibitory effects on specific proteases involved in metabolic pathways .

- Peptide Synthesis Applications : In medicinal chemistry, (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is utilized in synthesizing peptides that exhibit enhanced biological activities compared to their natural counterparts. This application underscores its potential in drug development .

Q & A

Q. What are the primary synthetic routes for (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, and how can enantiomeric purity be ensured?

The compound is synthesized via multi-step procedures involving stereoselective reactions. For example, related stereoisomers are synthesized using chiral catalysts or resolving agents to control stereochemistry, as seen in the preparation of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid via hydrolysis and neutralization steps under controlled pH . Enantiomeric purity is typically verified using chiral HPLC or polarimetry, with X-ray crystallography as a confirmatory method for absolute configuration determination .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for backbone analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Advanced methods like single-crystal X-ray diffraction are used to resolve stereochemical ambiguities . For hydroxy and amino groups, pH-dependent titration or 2D NMR (e.g., COSY, HSQC) may clarify hydrogen bonding interactions .

Q. What are the key applications of this compound in academic research?

It is primarily used as a capping molecule in DNA-templated macrocycle library synthesis. This application leverages its stereochemistry and functional groups to enhance structural diversity in combinatorial libraries. Experimental protocols involve optimizing molar ratios (e.g., 1:1.2 DNA-to-ligand) and reaction conditions (pH 7–8, 25°C) to maximize yield .

Q. How should the compound be stored to maintain stability, and what are its known degradation pathways?

While the compound is stable at room temperature for short-term shipping, long-term storage requires desiccated conditions (-20°C) under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the hydroxy and amino groups. Degradation products can be monitored via LC-MS, with periodic purity checks using reverse-phase HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for similar amino-hydroxy acids?

Discrepancies in stereochemical data (e.g., between (2S,3R) and (2S,3S) configurations) are addressed using vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) paired with computational modeling (DFT). Cross-validation with synthetic intermediates (e.g., ester derivatives) and X-ray data is critical .

Q. What strategies optimize yield in DNA-templated reactions involving this compound, and how are side products minimized?

Yield optimization involves kinetic control (e.g., slow addition of reactants) and templating efficiency enhancements, such as using high-fidelity DNA polymerases to reduce mismatches. Side products (e.g., diastereomeric adducts) are minimized via orthogonal protection of the amino and hydroxy groups during synthesis .

Q. How does the steric bulk of the 4,4-dimethyl group influence the compound’s reactivity in peptide coupling reactions?

The 4,4-dimethyl group introduces steric hindrance, reducing nucleophilic attack at the β-carbon. This necessitates coupling agents like HATU or DIC/HOBt to activate the carboxyl group. Computational studies (e.g., molecular docking) can predict steric clashes in enzyme-active sites .

Q. What analytical workflows are recommended for detecting trace impurities in bulk samples?

High-resolution LC-MS (Q-TOF or Orbitrap) with ion mobility separation identifies low-abundance impurities. Quantitation via NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) provides complementary purity data. For chiral impurities, chiral stationary-phase GC or HPLC is essential .

Methodological Considerations

- Data Contradiction Analysis : When literature reports conflicting bioactivity or stability data (e.g., room-temperature stability vs. degradation advisories), replicate experiments under controlled conditions (humidity, light exposure) using standardized protocols. Cross-reference with PubChem or CAS datasets for batch-specific anomalies .

- Experimental Design : For DNA-templated applications, include negative controls (e.g., scrambled DNA sequences) to confirm template specificity. Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.